alpha-DeltaUA-[1->4]-GlcNS-6S
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Overview
Description
Heparin disaccharide II-S sodium salt is a sulfated disaccharide derived from heparin, a naturally occurring anticoagulant. This compound is composed of two sugar units, specifically uronic acid and glucosamine, which are sulfated at various positions. Heparin disaccharide II-S sodium salt is often used in biochemical and physiological studies due to its ability to mimic the biological activities of heparin.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heparin disaccharide II-S sodium salt is typically produced through the enzymatic digestion of heparin using heparinase enzymes. The process involves the following steps:
Heparin Extraction: Heparin is extracted from animal tissues, such as porcine intestinal mucosa.
Enzymatic Digestion: The extracted heparin is subjected to enzymatic digestion using heparinase I and II. These enzymes cleave the heparin polysaccharide into smaller disaccharide units.
Purification: The resulting disaccharides are purified using chromatographic techniques to isolate the desired heparin disaccharide II-S sodium salt.
Industrial Production Methods
Industrial production of heparin disaccharide II-S sodium salt follows similar steps but on a larger scale. The process involves:
Large-Scale Extraction: Heparin is extracted from animal tissues in large quantities.
Enzymatic Digestion: The extracted heparin is digested using heparinase enzymes in large bioreactors.
Purification and Isolation: The disaccharides are purified using industrial-scale chromatography and other separation techniques to obtain high-purity heparin disaccharide II-S sodium salt.
Chemical Reactions Analysis
Types of Reactions
Heparin disaccharide II-S sodium salt undergoes various chemical reactions, including:
Oxidation: The uronic acid unit can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The glucosamine unit can be reduced to form amino sugar derivatives.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodate and nitric acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups.
Major Products Formed
Oxidation Products: Aldehyde and carboxylic acid derivatives.
Reduction Products: Amino sugar derivatives.
Substitution Products: Various functionalized disaccharides depending on the substituents introduced.
Scientific Research Applications
Heparin disaccharide II-S sodium salt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the structure and function of sulfated polysaccharides.
Biology: Investigated for its role in cell signaling and interaction with proteins.
Medicine: Explored for its anticoagulant properties and potential therapeutic applications.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mechanism of Action
Heparin disaccharide II-S sodium salt exerts its effects primarily through its interaction with proteins involved in the coagulation cascade. It binds to antithrombin III, enhancing its ability to inhibit thrombin and factor Xa, which are crucial for blood clot formation. This interaction prevents the formation of clots and maintains blood flow .
Comparison with Similar Compounds
Similar Compounds
Heparin disaccharide I-S sodium salt: Another sulfated disaccharide derived from heparin with similar biological activities.
Heparin disaccharide II-H disodium salt: A related compound with different sulfation patterns.
Heparan sulfate disaccharides: Structurally similar compounds with varying degrees of sulfation and biological functions.
Uniqueness
Heparin disaccharide II-S sodium salt is unique due to its specific sulfation pattern, which imparts distinct biological activities. Its ability to mimic the anticoagulant properties of heparin makes it valuable for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H19NNaO16S2 |
---|---|
Molecular Weight |
520.4 g/mol |
InChI |
InChI=1S/C12H19NO16S2.Na/c14-2-4(13-30(21,22)23)8(17)10(6(16)3-27-31(24,25)26)29-12-9(18)5(15)1-7(28-12)11(19)20;/h1-2,4-6,8-10,12-13,15-18H,3H2,(H,19,20)(H,21,22,23)(H,24,25,26); |
InChI Key |
YSFOXIFCPZNBSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(C(C1O)O)OC(C(COS(=O)(=O)O)O)C(C(C=O)NS(=O)(=O)O)O)C(=O)O.[Na] |
Origin of Product |
United States |
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